molecular formula C27H26N4O3S B2973297 2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 1010864-44-4

2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2973297
CAS No.: 1010864-44-4
M. Wt: 486.59
InChI Key: NLTRXKCESUAIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Common synthetic routes may include:

    Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions: Introduction of methanesulfonyl, methoxy, and methyl groups can be done through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final bipyrazole structure can be formed through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound may exhibit various biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It can be used in drug discovery and development to create new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole include other bipyrazoles with different substituents. Examples include:

  • 2-methanesulfonyl-5-(3-chlorophenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole
  • 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-chlorophenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole

Uniqueness

The uniqueness of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of methanesulfonyl, methoxy, and methyl groups can enhance its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-19-12-14-20(15-13-19)27-24(18-30(29-27)22-9-5-4-6-10-22)26-17-25(28-31(26)35(3,32)33)21-8-7-11-23(16-21)34-2/h4-16,18,26H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTRXKCESUAIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.